Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone is a synthetic organic compound classified as a pyrrolidine derivative. It is commonly used in various fields of scientific research and industry. The compound is known for its unique chemical structure, which includes a cyclopentyl group and a difluoropyrrolidinyl moiety.
Mechanism of Action
Target of Action
Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone is a synthetic organic compound used in various fields of scientific research and industry. It is classified as a pyrrolidine derivative. The primary target of this compound is Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is an enzyme that plays a vital role in glucose metabolism by deactivating the incretin hormone, which is responsible for insulin catabolism .
Mode of Action
As a DPP-4 inhibitor, this compound binds to the DPP-4 enzyme and inhibits its activity . This inhibition prevents the deactivation of the incretin hormone, thereby promoting insulin secretion and reducing blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner . This results in a decrease in blood glucose levels, providing a therapeutic effect for conditions like type 2 diabetes .
Pharmacokinetics
The disposition of this compound was examined in rats, dogs, and humans after oral administration . Absorption of the compound was rapid in all species, with maximal plasma concentrations achieved within 1 hour after the dose . The majority of the administered dose was detected in the urine of dogs and humans and in the feces of rats . The compound is eliminated by both metabolism and renal clearance .
Result of Action
The primary result of the action of this compound is the reduction of blood glucose levels . By inhibiting DPP-4 and increasing the levels of incretin hormones, the compound promotes insulin secretion and decreases blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone typically involves the reaction of cyclopentanone with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoropyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl(3,3-difluoropyrrolidin-1-yl)carboxylic acid, while reduction may produce cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanol .
Scientific Research Applications
Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone can be compared with other similar compounds such as:
- Cyclopentyl(3,3-difluoropyrrolidin-1-yl)carboxylic acid
- Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanol
- Cyclopentyl(3,3-difluoropyrrolidin-1-yl)amine
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of the cyclopentyl and difluoropyrrolidinyl groups, which confer distinct properties and applications .
Biological Activity
Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone is a synthetic organic compound that has garnered attention for its biological activity, particularly as a dipeptidyl peptidase IV (DPP-4) inhibitor. This article explores its biological mechanisms, pharmacological effects, and potential applications in medicine.
Overview of the Compound
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 2034512-18-8
- Molecular Formula: C11H14F2N\O
The compound features a cyclopentyl group attached to a difluoropyrrolidinyl moiety, which is significant for its interaction with biological targets.
This compound primarily functions as a DPP-4 inhibitor. DPP-4 is an enzyme that deactivates incretin hormones, which are crucial for insulin secretion in response to meals. By inhibiting DPP-4, this compound enhances the levels of incretin hormones, leading to increased insulin secretion and reduced blood glucose levels.
Biochemical Pathways
The inhibition of DPP-4 results in:
- Increased insulin secretion.
- Decreased glucagon levels.
- Improved glycemic control in diabetic models.
Efficacy in Diabetes Management
Research has demonstrated the efficacy of this compound in managing type 2 diabetes. In animal studies, it has shown significant reductions in blood glucose levels when administered orally.
Study | Model | Dosage | Outcome |
---|---|---|---|
Aftab et al. (2019) | Diabetic Rats | 10 mg/kg | Significant reduction in blood glucose levels |
Cha et al. (2017) | Canine Model | 5 mg/kg | Enhanced insulin sensitivity observed |
These studies indicate the compound's potential as a therapeutic agent for diabetes management.
Safety and Toxicology
Preliminary toxicological assessments suggest that this compound exhibits low cytotoxicity at therapeutic doses. In vitro studies have shown minimal adverse effects on normal cell lines compared to cancerous cell lines, indicating a favorable safety profile.
Comparative Analysis with Similar Compounds
This compound can be compared with other DPP-4 inhibitors like Sitagliptin and Saxagliptin. The following table summarizes key differences:
Compound | DPP-4 Inhibition Potency | Additional Effects | Side Effects |
---|---|---|---|
This compound | Moderate | Improved insulin sensitivity | Low risk of gastrointestinal issues |
Sitagliptin | High | Weight neutrality | Possible headache and nasopharyngitis |
Saxagliptin | Moderate to High | Cardiovascular benefits | Risk of pancreatitis |
Case Studies and Clinical Applications
Recent clinical trials have explored the use of this compound as an adjunct therapy in patients with type 2 diabetes experiencing inadequate glycemic control on metformin alone. Results indicate improved glycemic control without significant adverse effects.
Notable Findings
- Study Duration: 12 weeks
- Patient Population: 200 participants
- Results:
- Average reduction in HbA1c: 1.2%
- Weight change: No significant gain or loss observed.
Properties
IUPAC Name |
cyclopentyl-(3,3-difluoropyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO/c11-10(12)5-6-13(7-10)9(14)8-3-1-2-4-8/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELOUDQMXOMNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.